5-chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine core substituted with a chlorine atom at position 5 and a carbonitrile group at position 2. The piperazine linker at position 6 connects to a pyrimidine ring bearing a morpholine moiety at position 3.
Properties
IUPAC Name |
5-chloro-6-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c19-15-9-14(11-20)12-21-18(15)26-3-1-24(2-4-26)16-10-17(23-13-22-16)25-5-7-27-8-6-25/h9-10,12-13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSQNMWQTJOLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=C(C=C(C=N4)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several derivatives, differing primarily in substituents on the pyrimidine and piperazine/piperidine moieties. Key analogues include:
Compound 74 (1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile)
- Core Structure : Pyrimidine linked to morpholine via a piperidine group.
- Key Differences : The pyridine-3-yl group replaces the chloro-carbonitrile pyridine in the target compound. Piperidine instead of piperazine may reduce conformational flexibility.
- Application : Demonstrated efficacy as a fast-acting antimalarial .
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Core Structure: Pyrimidine with dimethylamino and methyl groups.
- Key Differences: Dimethylamino and methyl substituents replace morpholine, likely altering electronic properties and solubility. Molecular weight: 361.9 g/mol (vs. ~410–420 g/mol for the target compound).
- Commercial Availability : Priced at $85.5/2μmol (Life Chemicals) .
Pyrazolo[1,5-a]pyridine-3-carbonitrile Derivatives
- Core Structure : Pyrazolo-pyridine instead of pyridine.
- These derivatives are RET kinase inhibitors, highlighting the role of carbonitrile in kinase binding .
Physicochemical and Pharmacokinetic Properties
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